1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct
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Overview
Description
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[22This compound is characterized by its high molecular weight of 692.50 g/mol and its unique bicyclic structure, which includes multiple halogen atoms (chlorine and bromine) attached to the carbon framework .
Preparation Methods
The synthesis of 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene typically involves the reaction of hexachlorocyclopentadiene with tetrabromostyrene. The reaction conditions often include the use of a solvent such as toluene or xylene, and the reaction is carried out under reflux to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to the formation of various alcohols, ketones, or alkanes.
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
Hexachlorocyclopentadiene: A precursor in the synthesis of the compound, known for its use in the production of pesticides and flame retardants.
Tetrabromostyrene: Another precursor, used in the synthesis of flame retardants and other brominated compounds.
1,2,3,4,7,7-Hexachloro-5-(phenyl)bicyclo[2.2.1]hept-2-ene: A similar compound with a phenyl group instead of a tetrabromophenyl group, used in similar applications.
The uniqueness of 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene lies in its combination of multiple halogen atoms and its bicyclic structure, which confer specific chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C13H4Br4Cl6 |
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Molecular Weight |
692.5 g/mol |
IUPAC Name |
(5R)-1,2,3,4,7,7-hexachloro-5-(2,3,5,6-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H4Br4Cl6/c14-4-1-5(15)8(17)6(7(4)16)3-2-11(20)9(18)10(19)12(3,21)13(11,22)23/h1,3H,2H2/t3-,11?,12?/m1/s1 |
InChI Key |
MJKPXVLBKDXXCK-HPSBUTLVSA-N |
Isomeric SMILES |
C1[C@@H](C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Br)Br)Br)Br |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Br)Br)Br)Br |
Origin of Product |
United States |
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